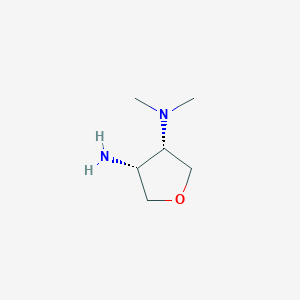
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1-ethynylcyclopropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene typically involves multiple steps:
Cyclopropylation: The addition of a cyclopropyl group can be performed using cyclopropylcarbinyl chloride in the presence of a strong base like sodium hydride (NaH).
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or amines.
Applications De Recherche Scientifique
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methylbenzene: Lacks the ethynylcyclopropyl group, resulting in different reactivity and applications.
2-(1-Ethynylcyclopropyl)-1-methylbenzene:
4-Bromo-2-methylbenzene: Lacks the ethynylcyclopropyl group, leading to different properties and applications.
Uniqueness
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is unique due to the presence of both the bromine atom and the ethynylcyclopropyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H11Br |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
4-bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene |
InChI |
InChI=1S/C12H11Br/c1-3-12(6-7-12)11-8-10(13)5-4-9(11)2/h1,4-5,8H,6-7H2,2H3 |
Clé InChI |
CQJUYRVVCHMDLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C2(CC2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


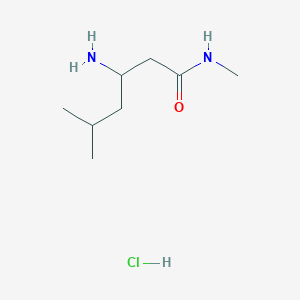



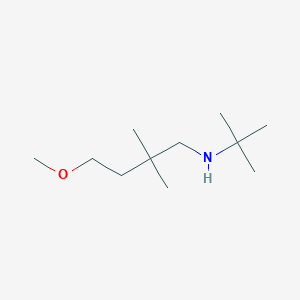

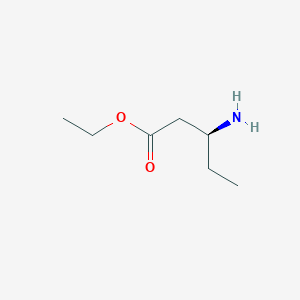
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
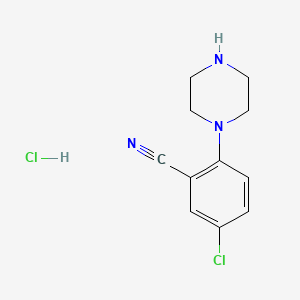
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
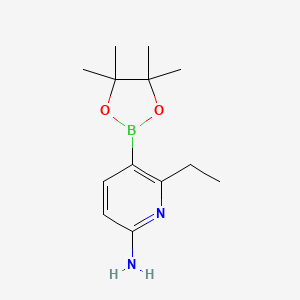
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
